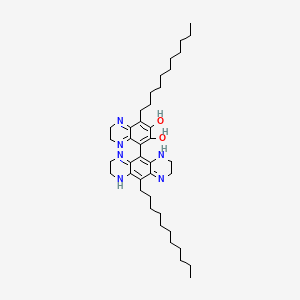
6(2H)-Quinoxalinone, 3,4-dihydro-8-(1,2,3,6,7,8-hexahydro-10-undecylpyrazino(2,3-g)quinoxalin-5-yl)-7-hydroxy-5-undecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6(2H)-Quinoxalinone, 3,4-dihydro-8-(1,2,3,6,7,8-hexahydro-10-undecylpyrazino(2,3-g)quinoxalin-5-yl)-7-hydroxy-5-undecyl- is a useful research compound. Its molecular formula is C40H62N6O2 and its molecular weight is 659.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6(2H)-Quinoxalinone, 3,4-dihydro-8-(1,2,3,6,7,8-hexahydro-10-undecylpyrazino(2,3-g)quinoxalin-5-yl)-7-hydroxy-5-undecyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6(2H)-Quinoxalinone, 3,4-dihydro-8-(1,2,3,6,7,8-hexahydro-10-undecylpyrazino(2,3-g)quinoxalin-5-yl)-7-hydroxy-5-undecyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6(2H)-Quinoxalinone, 3,4-dihydro-8-(1,2,3,6,7,8-hexahydro-10-undecylpyrazino(2,3-g)quinoxalin-5-yl)-7-hydroxy-5-undecyl- is a complex organic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities including antimicrobial, anti-inflammatory, anticancer properties, and their potential as enzyme inhibitors. This article explores the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple fused rings and various functional groups such as hydroxyl and pyrazino moieties. The presence of undecyl chains enhances its lipophilicity, potentially influencing its biological activity and pharmacokinetic properties. Its reactivity often involves electrophilic substitutions and nucleophilic additions which are typical for quinoxaline derivatives.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant antimicrobial properties. In a study assessing various quinoxalinone derivatives, it was found that certain compounds exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the substituents could enhance antimicrobial efficacy .
| Compound | Activity against Gram-positive Bacteria | Activity against Gram-negative Bacteria |
|---|---|---|
| 6a | High | Moderate |
| 6b | Moderate | High |
| 6c | Low | High |
Anti-inflammatory Activity
Research indicates that quinoxaline derivatives can act as inhibitors of cyclooxygenase (COX) enzymes. For example, compound 6d was identified as a COX-2 inhibitor with promising results in reducing inflammation . This activity suggests potential applications in treating inflammatory diseases.
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been widely studied. Recent findings show that certain compounds exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from the quinoxaline scaffold demonstrated significant inhibitory effects on human non-small-cell lung cancer cells (A549) with IC50 values comparable to established chemotherapeutics .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 6e | A549 | 10.5 |
| 6f | MCF-7 | 12.3 |
Secreted Phospholipase A2 (sPLA2) Inhibition
One of the most notable activities of quinoxaline derivatives is their ability to inhibit sPLA2 enzymes which are linked to various pathological conditions including diabetes and cardiovascular diseases. Compound 6a was identified as a potent sPLA2 inhibitor with an IC50 value of 0.0475 µM . This suggests its potential in managing diabetes-related complications.
α-Glucosidase Inhibition
Inhibitors of α-glucosidase are crucial for controlling postprandial blood glucose levels. Compound 6c exhibited strong inhibition against α-glucosidase with an IC50 of 0.0953 µM, outperforming the standard drug acarbose . This dual inhibitory action on sPLA2 and α-glucosidase positions it as a promising candidate for further development.
Case Studies
- Diabetes Management : A study evaluated the effectiveness of quinoxaline derivatives in controlling blood glucose levels in diabetic models. The results indicated that compounds like 6a and 6c not only inhibited key enzymes but also improved metabolic parameters in treated subjects.
- Cancer Treatment : In vitro assays demonstrated that quinoxaline derivatives could induce apoptosis in cancer cells while sparing normal cells from cytotoxicity. For instance, compound 6e showed selective toxicity towards cancer cells with minimal effects on healthy cells .
Properties
CAS No. |
154324-55-7 |
|---|---|
Molecular Formula |
C40H62N6O2 |
Molecular Weight |
659.0 g/mol |
IUPAC Name |
5-undecyl-8-(10-undecyl-2,3,4,7,8,9-hexahydropyrazino[2,3-g]quinoxalin-5-yl)-2,3-dihydroquinoxaline-6,7-diol |
InChI |
InChI=1S/C40H62N6O2/c1-3-5-7-9-11-13-15-17-19-21-29-33-36(44-26-23-41-33)31(37-34(29)42-24-27-45-37)32-38-35(43-25-28-46-38)30(39(47)40(32)48)22-20-18-16-14-12-10-8-6-4-2/h41,45,47-48H,3-28H2,1-2H3 |
InChI Key |
RRXORYQDUVFKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C2C(=NCCN2)C(=C3C1=NCCN3)C4=C(C(=C(C5=NCCN=C45)CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















